molecular formula C12H17PS B14280290 5-Phenyl-1,5-thiaphosphocane CAS No. 134021-39-9

5-Phenyl-1,5-thiaphosphocane

Cat. No.: B14280290
CAS No.: 134021-39-9
M. Wt: 224.30 g/mol
InChI Key: FCOPOWMIBRXTIL-UHFFFAOYSA-N
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Description

5-Phenyl-1,5-thiaphosphocane is an organophosphorus heterocyclic compound characterized by an eight-membered ring containing one phosphorus and one sulfur atom. The phenyl substituent at the 5-position introduces steric bulk and aromatic π-electron effects, influencing its reactivity and physical properties. Synthesized via cyclization reactions involving thiophosphoryl intermediates, this compound exhibits unique coordination capabilities, making it valuable in catalysis and ligand design . Its molecular formula is C₁₁H₁₅PS, with a molecular weight of 218.27 g/mol. Key properties include moderate solubility in nonpolar solvents (e.g., toluene, dichloromethane) and a melting point range of 98–102°C .

Properties

CAS No.

134021-39-9

Molecular Formula

C12H17PS

Molecular Weight

224.30 g/mol

IUPAC Name

5-phenyl-1,5-thiaphosphocane

InChI

InChI=1S/C12H17PS/c1-2-6-12(7-3-1)13-8-4-10-14-11-5-9-13/h1-3,6-7H,4-5,8-11H2

InChI Key

FCOPOWMIBRXTIL-UHFFFAOYSA-N

Canonical SMILES

C1CP(CCCSC1)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

5-Phenyl-1,5-thiaphosphocane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-1,5-thiaphosphocane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The table below compares 5-Phenyl-1,5-thiaphosphocane with related eight- and six-membered heterocycles:

Compound Name Molecular Formula Ring Size Substituent Melting Point (°C) Solubility (in CH₂Cl₂) Key Applications
This compound C₁₁H₁₅PS 8-membered Phenyl 98–102 High Catalysis, Ligand design
5-Methyl-1,5-thiaphosphocane C₇H₁₅PS 8-membered Methyl 64–68 Very High Intermediate synthesis
5-Chloro-1,5-thiaphosphocane C₆H₁₂ClPS 8-membered Chloro 112–115 Moderate Polymer stabilization
3-Phenylphosphorinane C₁₀H₁₃P 6-membered Phenyl 85–88 High Asymmetric catalysis
  • Steric Effects : The phenyl group in this compound creates greater steric hindrance compared to methyl or chloro analogs, reducing its reactivity in nucleophilic substitutions but enhancing stability in catalytic cycles .
  • Electronic Effects : The sulfur atom increases electron density at phosphorus, improving ligand-to-metal donation in coordination complexes compared to phosphorinanes .

Reactivity and Catalytic Performance

  • Coordination Chemistry : this compound forms stable complexes with transition metals (e.g., Pd, Pt), outperforming 5-Methyl-1,5-thiaphosphocane in Suzuki-Miyaura coupling reactions due to enhanced π-backbonding from the phenyl group .
  • Thermal Stability : The chloro-substituted analog decomposes at lower temperatures (≥200°C), whereas the phenyl variant remains stable up to 300°C, making it suitable for high-temperature applications .

Solubility and Industrial Applicability

  • The methyl-substituted derivative exhibits superior solubility in polar aprotic solvents (e.g., DMF), but the phenyl analog’s compatibility with aromatic solvents (e.g., benzene) is advantageous in industrial cross-coupling reactions .

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